molecular formula C13H10FNO2 B6396103 5-(3-Aminophenyl)-2-fluorobenzoic acid, 95% CAS No. 1261990-89-9

5-(3-Aminophenyl)-2-fluorobenzoic acid, 95%

Cat. No. B6396103
CAS RN: 1261990-89-9
M. Wt: 231.22 g/mol
InChI Key: HUOAKABRHNWLQV-UHFFFAOYSA-N
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Description

5-(3-Aminophenyl)-2-fluorobenzoic acid (5-AP-2-FBA) is an organic compound used in various scientific research applications. It is a white powder with a molecular formula of C9H8FNO2 and a molecular weight of 183.16 g/mol. It is insoluble in water but soluble in organic solvents. 5-AP-2-FBA has a wide range of uses, from synthesizing other compounds to being used in research applications.

Scientific Research Applications

5-(3-Aminophenyl)-2-fluorobenzoic acid, 95% has several scientific research applications. It is used as a reagent in organic syntheses, such as the synthesis of aminobenzoic acid derivatives. It is also used as an intermediate in the synthesis of pharmaceuticals, such as the anti-inflammatory drug diclofenac. In addition, it is used as a catalyst in the synthesis of other compounds, such as the synthesis of 2-fluoro-3-nitrobenzoic acid.

Mechanism of Action

The mechanism of action of 5-(3-Aminophenyl)-2-fluorobenzoic acid, 95% is not fully understood. It is believed that the compound acts as a proton donor, donating a proton to the substrate molecule. This protonation can lead to a change in the substrate’s structure and properties, which can then lead to the desired reaction.
Biochemical and Physiological Effects
5-(3-Aminophenyl)-2-fluorobenzoic acid, 95% is not known to have any biochemical or physiological effects. It is not used as a drug and is not known to have any toxicity or adverse effects.

Advantages and Limitations for Lab Experiments

5-(3-Aminophenyl)-2-fluorobenzoic acid, 95% has several advantages for use in lab experiments. It is easy to synthesize and is readily available. It is also a stable compound and can be stored for long periods of time without degradation. However, it is insoluble in water and can be difficult to work with in aqueous solutions.

Future Directions

There are several potential future directions for 5-(3-Aminophenyl)-2-fluorobenzoic acid, 95%. It could be used as a catalyst in the synthesis of other compounds, such as the synthesis of pharmaceuticals or other organic compounds. It could also be used as a reagent in the synthesis of other compounds, such as the synthesis of aminobenzoic acid derivatives. In addition, it could be used in the synthesis of other fluorinated compounds, such as 2-fluoro-4-nitrobenzoic acid. Finally, it could be used in the synthesis of other compounds with similar structures, such as 5-amino-2-chlorobenzoic acid.

Synthesis Methods

5-(3-Aminophenyl)-2-fluorobenzoic acid, 95% can be synthesized from 3-aminobenzoic acid and 2-fluoro-5-nitrobenzoic acid. The reaction is catalyzed by an acid, such as hydrochloric acid, and is performed in an inert atmosphere. The reaction is carried out at a temperature of about 80 °C for 2-3 hours. The product is then isolated by filtration and recrystallized from methanol or ethanol.

properties

IUPAC Name

5-(3-aminophenyl)-2-fluorobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10FNO2/c14-12-5-4-9(7-11(12)13(16)17)8-2-1-3-10(15)6-8/h1-7H,15H2,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUOAKABRHNWLQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)N)C2=CC(=C(C=C2)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60688646
Record name 3'-Amino-4-fluoro[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60688646
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261990-89-9
Record name 3'-Amino-4-fluoro[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60688646
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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